Copper(1+);methylsulfanylmethane;bromide
Description
Copper(1+);methylsulfanylmethane;bromide (CuBr·S(CH₃)₂, C₂H₆BrCuS) is a copper(I) bromide coordination complex stabilized by dimethyl sulfide (DMS). This compound is characterized by its mononuclear structure, where Cu(I) coordinates with a bromine atom and two sulfur atoms from DMS. It is commonly used as a catalyst in organic synthesis, particularly in Grignard reactions, due to its ability to stabilize reactive intermediates . Unlike copper(I) bromide alone, which is insoluble in most organic solvents, the dimethyl sulfide complex exhibits improved solubility in polar solvents like water, though it decomposes upon prolonged exposure .
Properties
Molecular Formula |
C2H6BrCuS |
|---|---|
Molecular Weight |
205.59 g/mol |
IUPAC Name |
copper(1+);methylsulfanylmethane;bromide |
InChI |
InChI=1S/C2H6S.BrH.Cu/c1-3-2;;/h1-2H3;1H;/q;;+1/p-1 |
InChI Key |
PMHQVHHXPFUNSP-UHFFFAOYSA-M |
Canonical SMILES |
CSC.[Cu+].[Br-] |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
-
Reagent Preparation :
-
Reaction Conditions :
-
Isolation and Purification :
Key Advantages
-
High Purity : Recrystallization in dimethyl sulfide/hexane yields >98% pure product.
-
Scalability : Suitable for industrial production with optimized solvent ratios.
One-Pot Synthesis Using Benzyl Halides and DMSO
A novel method developed by Korean researchers employs in situ generation of dimethyl sulfide from benzyl halides and dimethyl sulfoxide (DMSO). This approach avoids handling volatile DMS directly.
Reaction Mechanism
Experimental Parameters
| Parameter | Value/Description |
|---|---|
| Reactants | Cu⁰, benzyl bromide/chloride, DMSO |
| Temperature | 120°C |
| Time | 5 hours |
| Yield | 77% (CuBr·SMe₂) |
| Purification | Acetone wash, filtration |
Advantages Over Classical Methods
Mechanochemical Synthesis (Excluded Due to Source Restrictions)
Note: Mechanochemical methods mentioned in excluded sources (e.g., BenchChem) are omitted per user instructions.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Safety Concerns |
|---|---|---|---|---|
| Direct Coordination | 85–95% | >98% | High | DMS toxicity |
| One-Pot (Benzyl Halides) | 75–80% | >95% | Moderate | High-temperature hazards |
Chemical Reactions Analysis
Types of Reactions
Copper(1+);methylsulfanylmethane;bromide undergoes various chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) under certain conditions.
Reduction: The compound can act as a reducing agent in some reactions.
Substitution: The bromide ion can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Common reagents used in reactions with this compound include Grignard reagents, which are used in the addition reactions to fullerenes. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in reactions with Grignard reagents, the major products are often organocopper compounds .
Scientific Research Applications
Copper(1+);methylsulfanylmethane;bromide has several applications in scientific research, including:
Mechanism of Action
The mechanism by which copper(1+);methylsulfanylmethane;bromide exerts its effects involves the coordination of the copper(I) ion with various ligands. This coordination can influence the reactivity and stability of the compound. In antimicrobial applications, the generation of reactive oxygen species (ROS) and the disruption of microbial cell membranes are key mechanisms .
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural Parameters of Copper Bromide Complexes
Key Observations :
- CuBr·S(CH₃)₂ is a simple mononuclear complex, whereas hybrid compounds (e.g., 0D-Cu₂Br₄(L1)₂) feature extended ionic structures with Cu₂Br₄²⁻ cores bridged by organic ligands .
- Hybrid compounds utilize both ionic and coordinative bonding, enhancing structural rigidity .
Thermal Stability
Table 2: Thermal Decomposition Data
Key Observations :
- Hybrid compounds exhibit superior thermal stability (190–200°C) compared to CuBr·S(CH₃)₂ and traditional CuBr complexes due to their ionic-covalent bonding networks .
Luminescent Properties
Table 3: Photophysical Properties
Key Observations :
- Hybrid copper bromide compounds are luminescent, whereas CuBr·S(CH₃)₂ lacks reported optical activity due to its simpler structure .
- Replacing bromide with iodide in hybrid structures enhances quantum yields significantly .
Solubility and Processing
Key Observations :
Q & A
Q. How should researchers address inconsistencies in thermal stability data for this compound across studies?
- Methodological Answer :
- Root-Cause Analysis :
- Sample Purity : Compare TGA/DSC data only for samples with ≥95% purity (verified via elemental analysis) .
- Atmospheric Control : Discrepancies may arise from O₂/H₂O exposure; replicate experiments under inert conditions .
- Consensus Table :
| Study | Decomposition Temp (°C) | Atmosphere | Purity (%) |
|---|---|---|---|
| A (2022) | 180 | N₂ | 92 |
| B (2023) | 210 | Air | 88 |
| C (2024) | 195 | Argon | 97 |
Theoretical Frameworks
Q. Which coordination chemistry theories best explain the stability of this compound in solution?
- Methodological Answer :
- Ligand Field Theory (LFT) : Predicts d-orbital splitting patterns for Cu⁺ in tetrahedral vs. square planar geometries .
- Hard-Soft Acid-Base (HSAB) : The soft Cu⁺ ion preferentially binds to soft sulfur donors, stabilizing the complex in non-polar solvents .
Future Research Directions
Q. How can AI-driven automation enhance the study of this compound’s catalytic properties?
- Methodological Answer :
- Smart Laboratories : Implement closed-loop systems for real-time optimization of reaction parameters (e.g., pH, temperature) via machine learning .
- High-Throughput Screening : Use robotic platforms to test 100+ ligand derivatives in parallel, accelerating structure-activity relationship (SAR) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
